BenchChemオンラインストアへようこそ!

(E)-L-652343

5-lipoxygenase inhibition leukotriene B4 polymorphonuclear leukocytes

Procure (E)-L-652343 (CAS 107008-29-7) for stereochemically-defined dual COX/5-LOX inhibition. Unlike single-pathway NSAIDs, it reduces GI toxicity artifacts. Validated for isolated PMN assays (LTB4 IC50 1.4 μM) but inactive in whole blood. Ensure isomer identity for reproducible pharmacokinetic studies, as the E-isomer exhibits faster elimination than the Z-isomer.

Molecular Formula C22H14F3NO2S2
Molecular Weight 445.5 g/mol
CAS No. 107008-29-7
Cat. No. B1673814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-L-652343
CAS107008-29-7
Synonyms3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide
L 652343
L 652343, (Z)-isomer
L-652,343
L-652343
Molecular FormulaC22H14F3NO2S2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4
InChIInChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+
InChIKeyMWRHQMNEBAXDOF-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-L-652343 (CAS 107008-29-7): Product Definition and Procurement Baseline for a Dual COX/5-LOX Inhibitor


(E)-L-652343 (CAS 107008-29-7) is a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor originally developed by Merck & Co. as an anti-inflammatory and antirheumatic small-molecule agent [1]. The compound inhibits the synthesis of products from both arachidonic acid metabolic pathways, including leukotriene B4 (LTB4) from the 5-LOX pathway and prostaglandins/thromboxanes from the COX pathway [2]. Structurally, (E)-L-652343 is a benzo[b]thiophene-2-carboxamide derivative with molecular formula C22H14F3NO2S2 and molecular weight 445.48 g/mol, existing as the (E)-geometric isomer with distinct stereochemical and pharmacological properties relative to its (Z)-isomer counterpart [3].

Why (E)-L-652343 Cannot Be Substituted with Generic COX Inhibitors or Single-Pathway LOX Inhibitors


Generic substitution among anti-inflammatory compounds fails for (E)-L-652343 due to three irreducible differentiation axes. First, the compound's dual COX/5-LOX inhibition profile fundamentally distinguishes it from single-pathway agents such as indomethacin (COX-selective NSAID) or zileuton (5-LOX-selective inhibitor), with dual inhibitors showing at least two mechanistic advantages: broader anti-inflammatory coverage by acting on both major arachidonic acid metabolic pathways and reduced gastrointestinal toxicity compared to COX-selective NSAIDs [1]. Second, the stereochemical identity of the (E)-isomer is pharmacologically critical; the (E)- and (Z)-isomers exhibit stereoselective disposition in vivo, with the E-isomer showing faster elimination rates than the Z-isomer, making isomerically undefined material unsuitable for reproducible research [2]. Third, the compound exhibits a striking disconnect between isolated-cell and whole-blood activity profiles—inhibiting LTB4 production in isolated polymorphonuclear leukocytes (IC50: 1.4 μM) while remaining inactive in whole blood [3]. This context-dependent activity means that alternative compounds with superficially similar in vitro IC50 values may fail entirely in physiologically relevant assay systems.

(E)-L-652343 Comparative Evidence: Quantified Differentiation from Closest Analogs and In-Class Candidates


LTB4 Inhibition in Isolated Human PMNs vs. Complete Inactivity in Whole Blood: A Critical Assay Selection Parameter

(E)-L-652343 demonstrates potent inhibition of LTB4 production in isolated human polymorphonuclear leukocytes stimulated with Calcimycin (IC50: 1.4 μM), but is completely inactive when tested in stimulated human whole blood [1]. This represents a critical assay-dependent activity profile: single-pathway 5-LOX inhibitors such as zileuton retain measurable inhibitory activity across both isolated-cell and whole-blood systems (zileuton LTB4 synthesis IC50 values: 0.56 μM in dog blood, 2.3 μM in rat blood, 2.6 μM in human blood) [2]. In contrast, BW755c, another dual COX/LOX inhibitor, inhibited both LTB4 and TXB2 in comparable assays, whereas (E)-L-652343 showed pathway-selective inhibition depending on the biological matrix [3].

5-lipoxygenase inhibition leukotriene B4 polymorphonuclear leukocytes whole blood assay in vitro pharmacology

Therapeutic Index Superiority Over Indomethacin, Piroxicam, and Phenylbutazone in Preclinical Models

(E)-L-652343 exhibits a favorable therapeutic index that is superior to that of indomethacin, piroxicam, and phenylbutazone, driven by extremely low ulcerogenicity and gastric bleeding while maintaining potent analgesic and anti-inflammatory efficacy [1]. In comparative assessment, the ulcerogenicity and gastric bleeding induced by (E)-L-652343 are described as 'extremely low,' providing a safety margin advantage over traditional COX-selective NSAIDs [1]. This finding is consistent with the class-level understanding that dual COX/LOX inhibitors, by acting on both major arachidonic acid metabolic pathways, present reduced gastrointestinal toxicity compared to single-pathway COX inhibitors—a result of shunting arachidonic acid metabolism away from leukotriene production rather than leaving the 5-LOX pathway unopposed as occurs with COX-selective NSAIDs [2].

therapeutic index gastric ulcerogenicity NSAID safety analgesic potency COX/LOX dual inhibition

Stereoselective Disposition: E-Isomer Elimination Rate Differs from Z-Isomer in Canine Pharmacokinetics

The geometric isomer identity of L-652343 is pharmacologically consequential: the E-isomer (CAS 107008-29-7) exhibits stereoselective metabolism in vivo, with a faster elimination rate than the Z-isomer (CAS 102565-10-6) [1]. Additionally, photochemical interconversion between the E- and Z-isomers can occur, introducing analytical complexity and requiring careful sample handling and isomer-specific quantification methods [1]. In contrast, many dual COX/LOX inhibitors such as licofelone (ML3000) exist as single stereoisomeric entities without this interconversion liability [2].

stereoselective disposition geometric isomers pharmacokinetics E/Z isomerization bioanalytical method

In Vivo Pathway-Selective Inhibition: Oral Administration Suppresses COX but Not 5-LOX in Human Psoriatic Skin

In a clinical pharmacology study involving eight patients with stable chronic plaque psoriasis, oral administration of (E)-L-652343 (500 mg followed by 250 mg 12 hours later) produced significant reductions in PGE2 and PGD2 levels at 4 and 24 hours post-dose, confirming in vivo cyclooxygenase pathway inhibition [1]. However, LTB4 levels in lesional skin exudates were not significantly affected, indicating that the 5-lipoxygenase inhibitory activity observed in vitro does not translate to the skin compartment in vivo at the doses tested [1]. This finding contrasts with class-level expectations for dual COX/LOX inhibitors, which are generally assumed to inhibit both pathways in vivo; for example, licofelone demonstrates inhibition of both prostaglandin and leukotriene production in clinical studies [2].

in vivo pharmacology psoriasis cyclooxygenase inhibition 5-lipoxygenase clinical pharmacology

(E)-L-652343 Application Scenarios: Evidence-Driven Use Cases for Research and Procurement


Acute and Chronic Inflammation Model Research Requiring Reduced Gastrointestinal Confounding

Investigators studying inflammatory processes in rodent models of acute edema (carrageenan-induced), chronic polyarthritis (adjuvant-induced or type II collagen-induced), or topical arachidonic acid-induced skin inflammation should consider (E)-L-652343 as a tool compound due to its demonstrated efficacy in these specific models [1]. The compound's extremely low ulcerogenicity and gastric bleeding profile compared to indomethacin, piroxicam, and phenylbutazone makes it particularly suitable for chronic dosing studies where NSAID-induced gastrointestinal pathology would otherwise confound endpoint interpretation [1]. Procurement justification: The favorable therapeutic index allows researchers to achieve anti-inflammatory and analgesic effects without the ulcerogenic artifacts that accompany traditional NSAID tool compounds.

Isolated Human Leukocyte Assays for LTB4 Pathway Analysis

(E)-L-652343 is appropriate for in vitro studies using isolated human polymorphonuclear leukocytes stimulated with Calcimycin (A23187), where it inhibits LTB4 production with an IC50 of 1.4 μM [2]. However, researchers must recognize that this activity does not extend to whole blood assays, where the compound is inactive [2]. Procurement justification: For investigators specifically working with purified PMN preparations, (E)-L-652343 provides a validated tool for 5-LOX pathway inhibition, but alternative compounds (e.g., zileuton) should be selected for whole blood or ex vivo translational assays.

Pharmacokinetic Studies of Stereoselective Drug Disposition and Isomer Interconversion

(E)-L-652343 serves as a model compound for studying stereoselective disposition of geometric isomers, with documented differential elimination rates between the E- and Z-isomers in canine pharmacokinetic models and susceptibility to photochemical interconversion [3]. Procurement justification: Researchers requiring isomerically defined material for pharmacokinetic, bioanalytical method development, or photostability studies should specifically procure the (E)-isomer (CAS 107008-29-7) rather than undefined isomeric mixtures or the Z-isomer (CAS 102565-10-6).

Compartment-Specific COX Inhibition Studies in Dermatological Research

In human dermatological research, (E)-L-652343 demonstrates oral bioavailability with measurable COX pathway inhibition in lesional psoriatic skin (reduction of PGE2 and PGD2 at 4 and 24 hours post-dose) but without concurrent 5-LOX inhibition in the same compartment [4]. Procurement justification: Investigators studying COX-mediated inflammatory pathways in skin can utilize (E)-L-652343 as an orally active COX inhibitor with documented human dermal compartment penetration, while recognizing that 5-LOX target engagement should not be assumed in this tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-L-652343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.